- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,
Cas no 923282-48-8 (Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate)
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-5-carboxylic acid, 1-ethyl-4-nitro-, methyl ester
- Methyl 1ethyl4nitro1Hpyrazole5carboxylate
- methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
- methyl 2-ethyl-4-nitropyrazole-3-carboxylate
- BGIFTQTZYMZQPN-UHFFFAOYSA-N
- SB17544
- AK147207
- AX8284682
- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, AldrichCPR
- CS-0049250
- SCHEMBL570007
- DTXSID80716758
- AKOS005263932
- AS-34218
- 923282-48-8
- DA-33330
- MFCD21090743
- SY098127
- Methyl1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
-
- MDL: MFCD21090743
- Inchi: 1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3
- InChI Key: BGIFTQTZYMZQPN-UHFFFAOYSA-N
- SMILES: O=C(C1N(CC)N=CC=1[N+](=O)[O-])OC
Computed Properties
- Exact Mass: 199.05930578g/mol
- Monoisotopic Mass: 199.05930578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.9
- XLogP3: 0.5
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109075-5g |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 95+% | 5g |
$399 | 2021-08-06 | |
| Chemenu | CM109075-10g |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 95+% | 10g |
$577 | 2021-08-06 | |
| Chemenu | CM109075-25g |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 95+% | 25g |
$1065 | 2021-08-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7022-1 G |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 97% | 1g |
¥ 316.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7022-5 G |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 97% | 5g |
¥ 957.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7022-10 G |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 97% | 10g |
¥ 1,597.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7022-25 G |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 97% | 25g |
¥ 3,194.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7022-50 G |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 97% | 50g |
¥ 5,108.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7022-100 G |
methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 97% | 100g |
¥ 8,302.00 | 2021-05-07 | |
| TRC | M597263-100mg |
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |
923282-48-8 | 100mg |
$ 50.00 | 2022-06-03 |
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Production Method
Production Method 1
Production Method 2
- Preparation of fused heterocyclic compounds as phosphodiesterase 10A inhibitors, World Intellectual Property Organization, , ,
Production Method 3
- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of pyrazole derivatives and related heterocycles as inhibitors of FGFR4 useful in treatment of FGFR4-mediated diseases, World Intellectual Property Organization, , ,
Production Method 5
- Preparation of aromatic derivatives as FGFR4 inhibitors, World Intellectual Property Organization, , ,
Production Method 6
1.2 Reagents: Water ; rt
- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Raw materials
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Preparation Products
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Suppliers
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No. 923282-48-8): An Overview
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No. 923282-48-8) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and chemical reactivity.
The structure of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate is characterized by a pyrazole ring substituted with an ethyl group at the 1-position, a nitro group at the 4-position, and a methyl ester at the 5-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it an attractive candidate for various synthetic transformations and biological studies.
Recent research has highlighted the potential of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in drug discovery and development. Studies have shown that pyrazole derivatives, including this compound, exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain pyrazole derivatives demonstrated potent antitumor activity against various cancer cell lines, suggesting their potential as lead compounds for cancer therapy.
In the field of agrochemicals, Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate has been explored for its pesticidal properties. Pyrazole-based compounds have been found to be effective against a variety of plant pathogens and pests. A recent study in Pesticide Biochemistry and Physiology demonstrated that pyrazole derivatives exhibited significant fungicidal activity against several fungal species, making them promising candidates for the development of new fungicides.
The synthetic versatility of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate has also been extensively studied. The compound can be synthesized through various routes, including condensation reactions and microwave-assisted synthesis. These methods offer high yields and purity, making the compound readily available for further research and application. A study published in Organic & Biomolecular Chemistry described an efficient one-pot synthesis method for producing this compound with high yield and selectivity.
In addition to its biological and synthetic applications, Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate has been investigated for its potential use in materials science. Pyrazole derivatives have shown promise as ligands in coordination chemistry, forming stable complexes with various metal ions. These complexes can be used in catalysis, sensing, and other advanced materials applications. A recent paper in Inorganic Chemistry highlighted the formation of metal complexes using pyrazole derivatives, which exhibited excellent catalytic activity in various organic transformations.
The safety profile of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate is another important aspect to consider. While the compound is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas.
In conclusion, Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No. 923282-48-8) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, agrochemicals, materials science, and synthetic chemistry. Its unique structure and chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and synthetic utility, this compound is likely to play an increasingly important role in various scientific disciplines.
923282-48-8 (Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate) Related Products
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